molecular formula C11H10N2O2 B2842096 Methyl 8-aminoisoquinoline-3-carboxylate CAS No. 1989672-38-9

Methyl 8-aminoisoquinoline-3-carboxylate

Cat. No.: B2842096
CAS No.: 1989672-38-9
M. Wt: 202.213
InChI Key: KIJRKEGNWWLZEG-UHFFFAOYSA-N
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Description

Methyl 8-aminoisoquinoline-3-carboxylate is an organic compound with the molecular formula C11H10N2O2 It is a derivative of isoquinoline, featuring an amino group at the 8th position and a carboxylate ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-aminoisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 8-nitroisoquinoline, reduction to the corresponding amine followed by esterification can yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis might involve large-scale reduction and esterification processes. Catalysts such as palladium on carbon (Pd/C) for hydrogenation and acid catalysts for esterification are typically employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The nitro group in precursors can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced or modified under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Hydrogen gas (H) with palladium on carbon (Pd/C) or sodium borohydride (NaBH).

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 8-aminoisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its isoquinoline structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of methyl 8-aminoisoquinoline-3-carboxylate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    8-aminoquinoline: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.

    Isoquinoline-3-carboxylate: Lacks the amino group, affecting its reactivity and potential biological activity.

Uniqueness: Methyl 8-aminoisoquinoline-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 8-aminoisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJRKEGNWWLZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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